N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 865285-48-9
Cat. No.: VC5425045
Molecular Formula: C15H16FN3O2
Molecular Weight: 289.31
* For research use only. Not for human or veterinary use.
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide - 865285-48-9](/images/structure/VC5425045.png)
Specification
CAS No. | 865285-48-9 |
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Molecular Formula | C15H16FN3O2 |
Molecular Weight | 289.31 |
IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Standard InChI | InChI=1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) |
Standard InChI Key | LUZYEBDOOYHRKI-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the 1,3,4-oxadiazole family, characterized by a five-membered aromatic ring containing two nitrogen and one oxygen atom. Key structural components include:
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1,3,4-Oxadiazole ring: Imparts metabolic stability and facilitates π-π stacking interactions with biological targets .
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4-Fluorophenyl group: Enhances lipophilicity and influences binding affinity through halogen bonding .
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Cyclohexanecarboxamide: A conformationally flexible moiety that improves solubility and modulates pharmacokinetics .
Table 1: Molecular Data
Property | Value | Source |
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Molecular Formula | C₁₅H₁₅FN₃O₂ | |
Molecular Weight | 304.30 g/mol | |
logP | ~4.6 (predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves:
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Oxadiazole Formation: Cyclocondensation of a thioamide intermediate with hydrazine derivatives under acidic conditions .
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Amidation: Coupling the oxadiazole intermediate with cyclohexanecarbonyl chloride using NaH in dimethylformamide .
Key Reaction Conditions:
Physicochemical Profile
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Solubility: Low aqueous solubility (logSw ≈ -4.6) , necessitating formulation with co-solvents.
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Stability: Resists hydrolysis at physiological pH due to the oxadiazole ring’s aromaticity .
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Stereochemistry: Achiral configuration, simplifying synthetic scalability .
Biological Activity and Mechanisms
Antiproliferative Effects
Analogous compounds (e.g., N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide) exhibit:
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IC₅₀ Values: 8.2 µM (HCT-116 colorectal carcinoma) and 12.4 µM (HeLa cervical adenocarcinoma) .
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Selectivity: Higher toxicity toward cancer cells vs. non-malignant fibroblasts .
Enzyme Inhibition
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Topoisomerase I Inhibition: Docking studies suggest intercalation into DNA-topoisomerase I complexes, preventing religation of DNA strands .
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Structure-Activity Relationship (SAR): Fluorine at the phenyl para position enhances enzyme binding via hydrophobic interactions .
Table 2: Biological Data for Analogous Compounds
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